Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-18-8) is a complex organic compound with the following linear formula:
C18H18ClN3O4S
. It belongs to a class of heterocyclic compounds and exhibits intriguing properties due to its unique structure.Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid with 4-chlorobenzaldehyde hydrazone. The reaction proceeds under specific conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes may yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other moieties.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications of the acetyl and thiophene moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, including potential pharmacological applications.
Medicine: Studying its effects on cellular processes and potential therapeutic uses.
Industry: Possible applications in materials science, catalysis, or drug development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, possibly through inhibition or activation of specific pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific substituents, it shares similarities with related compounds, such as Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-17-7) . These analogs may exhibit varying properties and reactivity.
Properties
Molecular Formula |
C18H18ClN3O4S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-4-26-17(24)14-10(2)15(11(3)23)27-16(14)21-18(25)22-20-9-12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H2,21,22,25)/b20-9+ |
InChI Key |
DMONMMYRDCJPDN-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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